REACTION_CXSMILES
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Br[C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[Li]C(C)(C)C.[B:19](OCCCC)([O:25]CCCC)[O:20]CCCC>CCOCC>[CH:11]([C:10]1[CH:9]=[CH:8][C:7]2[NH:6][N:5]=[CH:4][C:3]=2[C:2]=1[B:19]([OH:25])[OH:20])([CH3:13])[CH3:12]
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Name
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|
Quantity
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116 g
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Type
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reactant
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Smiles
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BrC1=C2C=NNC2=CC=C1C(C)C
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
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8.9 mL
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Type
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reactant
|
Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
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5.6 mL
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Type
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reactant
|
Smiles
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B(OCCCC)(OCCCC)OCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture is stirred for 40 minutes at −78° C
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Duration
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40 min
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Type
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STIRRING
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Details
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the mixture is stirred for 24 hours at room temperature
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Duration
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24 h
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Type
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CUSTOM
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Details
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The reaction mixture is quenched with 1N H3PO4
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Type
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EXTRACTION
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Details
|
extracted with Et2O— The combined Et2O layers
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Type
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EXTRACTION
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Details
|
are back-extracted with 1N NaOH (3×10 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
|
The EtOAc extracts are washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)C1=C(C=2C=NNC2C=C1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |